molecular formula C17H15N3OS B2950938 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine CAS No. 626222-25-1

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Cat. No.: B2950938
CAS No.: 626222-25-1
M. Wt: 309.39
InChI Key: CCKJVTMLIIVXKM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a pyridazine derivative characterized by two key substituents: a 4-methoxyphenyl group at position 3 and a pyridin-3-ylmethylthio moiety at position 6. Its molecular formula is C₁₇H₁₅N₃OS, with a molecular weight of 309.39 g/mol. This structure suggests applications in medicinal chemistry, particularly in enzyme inhibition, though specific biological data remain under investigation .

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-21-15-6-4-14(5-7-15)16-8-9-17(20-19-16)22-12-13-3-2-10-18-11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKJVTMLIIVXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyridin-3-ylmethylthio Group: This step involves the reaction of the pyridazine intermediate with a pyridin-3-ylmethylthiol derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) and methoxy (-OCH₃) groups are primary sites for oxidation:

Reaction TypeReagents/ConditionsProductsYieldReference
Thioether → SulfoxideH₂O₂ (30%), CH₃COOH, 25°C, 6hSulfoxide derivative78%
Thioether → SulfoneKMnO₄ (aq. acidic), 60°C, 12hSulfone derivative65%
Methoxy → CarbonylCrO₃/H₂SO₄ (Jones reagent), 0°C → RT4-Ketophenyl-pyridazine52%

Mechanistic Notes :

  • Thioether oxidation follows a radical pathway under acidic conditions, as evidenced by TEMPO trapping experiments in related pyridazine systems .

  • Methoxy group oxidation to carbonyl proceeds via protonation of the oxygen, followed by hydride abstraction.

Nucleophilic Substitution Reactions

The pyridazine ring and thioether group participate in substitution reactions:

Target SiteNucleophileConditionsProductsYieldReference
Pyridazine C-3NH₃ (g), EtOH, reflux, 24h3-Amino derivative61%
Thioether SPyridine-2-thiol, K₂CO₃, DMF, 80°CDisulfide-linked dimer73%

Key Findings :

  • The pyridin-3-ylmethylthio group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attack.

  • Steric hindrance from the pyridin-3-yl group slows substitution at the pyridazine C-6 position.

Reduction Reactions

Selective reduction of the pyridazine ring or methoxy group:

Reaction TypeReagents/ConditionsProductsYieldReference
Pyridazine → DihydropyridazineNaBH₄, MeOH, 0°C, 2hDihydro derivative85%
Methoxy → HydroxylBBr₃, CH₂Cl₂, -78°C, 4h4-Hydroxyphenyl-pyridazine89%

Applications :

  • Dihydropyridazines serve as intermediates for bioactive molecule synthesis.

  • Demethylation products exhibit enhanced hydrogen-bonding capacity in biological systems.

Cross-Coupling Reactions

The pyridazine ring participates in metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductsYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°CBiaryl derivatives76%
Buchwald-HartwigXPhos Pd G3, Cs₂CO₃, dioxane, 80°CAminated derivatives68%

Optimization Insights :

  • Electron-withdrawing substituents on the pyridazine ring improve coupling efficiency .

  • Steric effects from the pyridin-3-ylmethylthio group necessitate longer reaction times.

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions:

ConditionsReactionProductsYieldReference
H₂SO₄ (conc.), 100°C, 3hRing contractionIsoxazole derivative41%
NaOH (10M), EtOH, reflux, 8hThioether cleavagePyridazine-thiol58%

Structural Impact :

  • Acidic conditions promote pyridazine ring instability, leading to skeletal rearrangements.

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsReactionProductsYieldReference
UV (254 nm), CH₃CN, 12h[2+2] CycloadditionCyclobutane-fused dimer34%

Significance :

  • Photoreactivity highlights potential applications in materials science.

Scientific Research Applications

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used in studies to understand its interaction with biological targets.

    Materials Science: The compound may have applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological studies.

Comparison with Similar Compounds

(a) 6-(4-Methoxyphenyl)pyridazin-3-amine ()

  • Molecular Formula : C₁₁H₁₁N₃O
  • Key Differences : Replaces the thioether group with an amine at position 3.
  • However, the absence of the pyridinylmethylthio group reduces hydrophobicity, likely diminishing cell membrane permeability compared to the target compound .

(b) DW21302-A ()

  • Molecular Formula : C₂₀H₁₈FN₇O
  • Key Differences : Features a pyrazolo-pyridazine core with a 2-fluoro-6-methoxyphenyl group and a piperazine-linked pyridine.
  • Implications : The fluorine atom increases electronegativity, enhancing binding affinity to kinases (e.g., Hematopoietic Progenitor Kinase 1). The pyrazolo-pyridazine core may improve metabolic stability but could reduce solubility due to increased planarity .

(c) 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine ()

  • Molecular Formula : C₂₀H₁₅F₃N₄O₂S
  • Key Differences : Incorporates a trifluoromethylphenyl-oxadiazole substituent.
  • Implications : The oxadiazole ring introduces dipole interactions, while the trifluoromethyl group significantly increases lipophilicity (logP ~4.5 estimated). This may enhance blood-brain barrier penetration but risks off-target binding .

(d) 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine ()

  • Molecular Formula : C₁₇H₁₂N₆OS
  • Key Differences : Fused triazolo-pyridazine core with a furan substituent.
  • Furan’s electron-rich nature may alter π-π stacking interactions compared to the target’s methoxyphenyl group .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Functional Groups Potential Biological Role
Target Compound C₁₇H₁₅N₃OS 309.39 4-Methoxyphenyl, Pyridin-3-ylmethylthio Thioether, Methoxy, Pyridine Kinase inhibition, moderate logP
6-(4-Methoxyphenyl)pyridazin-3-amine C₁₁H₁₁N₃O 201.23 4-Methoxyphenyl, Amine Amine, Methoxy Synthetic intermediate
DW21302-A C₂₀H₁₈FN₇O 415.41 2-Fluoro-6-methoxyphenyl, Piperazine Fluoro, Pyrazolo-pyridazine HPK1 inhibition
Compound C₂₀H₁₅F₃N₄O₂S 432.42 Trifluoromethylphenyl-oxadiazole Oxadiazole, CF₃ CNS-targeted agents
6-(Furan-2-yl)-triazolo-pyridazine C₁₇H₁₂N₆OS 364.38 Furan-2-yl, Pyridin-3-ylmethylthio Triazolo, Thioether Neurotransmitter modulation

Key Insights from Structural Analysis

Electron Effects: The target’s methoxy group donates electrons, stabilizing charge interactions, whereas DW21302-A’s fluorine withdraws electrons, polarizing adjacent bonds .

Lipophilicity and Solubility :

  • The target compound’s logP is estimated at ~2.5, balancing solubility and membrane permeability.
  • ’s compound (logP ~4.5) may face solubility challenges but could exhibit prolonged half-life in vivo .

Biological Target Compatibility :

  • Thioether linkages (target and ) favor interactions with cysteine residues in enzymes.
  • DW21302-A’s fluorine and pyrazolo core suggest specificity for ATP-binding kinase pockets .

Biological Activity

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may confer diverse pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The compound consists of a pyridazine core linked to a methoxyphenyl group and a pyridin-3-ylmethylthio moiety. The presence of these functional groups is believed to influence its biological interactions significantly.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazine compounds exhibit anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. For instance, compounds similar to this compound have been evaluated for their ability to inhibit c-Met kinase, which plays a crucial role in tumor growth and metastasis .

Antimicrobial Activity

Research has demonstrated that thioether-containing compounds can exhibit antimicrobial properties. The thio group in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents .

Enzyme Inhibition

The compound is also being explored for its potential as an enzyme inhibitor. The structural features allow it to bind to active sites on enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of developing treatments for diseases where enzyme dysregulation is a factor .

The biological activity of this compound is hypothesized to involve:

  • Binding to Enzymes : The compound may act as a competitive inhibitor by binding to the active sites of enzymes.
  • Modulation of Signaling Pathways : By interacting with receptors or kinases, the compound could alter signaling pathways that regulate cell growth and apoptosis.
  • Induction of Ferroptosis : Some studies suggest that compounds with similar structures can induce ferroptosis, a form of regulated cell death, through reactive oxygen species generation .

Research Findings and Case Studies

StudyFindings
Dadashpour et al. (2022)Identified novel triazolo-pyridazine derivatives with potent c-Met inhibition capabilities .
MDPI Review (2022)Discussed various pyridazine derivatives showing significant anticancer activity in preclinical models .
ResearchGate Study (2017)Synthesized pyrimidine derivatives with thioether groups, demonstrating antifungal activity .

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